(S)-1-(3-Chlorophenyl)-N-methylethan-1-amine
説明
特性
分子式 |
C9H12ClN |
|---|---|
分子量 |
169.65 g/mol |
IUPAC名 |
(1S)-1-(3-chlorophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H12ClN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3/t7-/m0/s1 |
InChIキー |
IYUOJXAYGDGASL-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](C1=CC(=CC=C1)Cl)NC |
正規SMILES |
CC(C1=CC(=CC=C1)Cl)NC |
製品の起源 |
United States |
Elucidating the In Vitro Mechanism of Action of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine: A Guide for Preclinical Drug Discovery
An In-Depth Technical Guide
Abstract
(S)-1-(3-Chlorophenyl)-N-methylethan-1-amine represents a chiral substituted phenethylamine, a chemical class renowned for its diverse interactions with the central nervous system, primarily through the modulation of monoamine transporters. Understanding the precise in vitro mechanism of action for any novel compound within this family is a critical prerequisite for further drug development. This guide provides a comprehensive, technically-grounded framework for the in vitro characterization of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine. We move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigational cascade. This document outlines the core assays required to determine target affinity, functional potency, mode of action, and selectivity, providing researchers with the necessary tools to build a comprehensive pharmacological profile.
Part 1: Primary Target Affinity Profiling via Radioligand Binding Assays
Expertise & Rationale
The foundational step in characterizing a novel psychoactive compound is to identify its primary molecular targets and quantify its binding affinity. Based on its structural similarity to known monoaminergic modulators, the primary hypothesis is that (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine interacts with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. A competitive radioligand binding assay is the gold standard for this determination. This technique measures the ability of the test compound to displace a high-affinity radiolabeled ligand from its target transporter. The resulting inhibition constant (Ki) is an intrinsic measure of the compound's binding affinity, independent of the radioligand used.
Experimental Protocol: Competitive Radioligand Binding
-
Preparation of Membranes:
-
Utilize HEK293 cells stably transfected with human SERT, DAT, or NET.
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the total protein concentration using a standard method like the Bradford assay.
-
-
Assay Execution:
-
In a 96-well plate, combine the following in triplicate for each concentration of the test compound:
-
Cell membranes (typically 5-20 µg of protein).
-
A fixed concentration of a selective radioligand near its Kd value (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET).
-
Increasing concentrations of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Total Binding Control: Include wells with only membranes and radioligand.
-
Non-Specific Binding (NSB) Control: Include wells with membranes, radioligand, and a high concentration of a known, non-radiolabeled inhibitor (e.g., 10 µM Fluoxetine for SERT).
-
-
Incubation and Detection:
-
Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to reduce non-specific binding.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Predicted Binding Affinity Profile
| Target Transporter | Radioligand | Test Compound Ki (nM) |
| Serotonin (SERT) | [³H]Citalopram | Hypothetical Value |
| Dopamine (DAT) | [³H]WIN 35,428 | Hypothetical Value |
| Norepinephrine (NET) | [³H]Nisoxetine | Hypothetical Value |
| Table 1: A template for summarizing the binding affinity (Ki) of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine at the three major monoamine transporters. |
Visualization: Principle of Competitive Binding
Caption: Competitive binding assay principle.
Part 2: Functional Potency Assessment via Synaptosomal Uptake Assays
Expertise & Rationale
While binding affinity (Ki) is crucial, it does not describe the functional consequence of that binding. A compound can be a potent binder but a weak functional inhibitor. Therefore, the next logical step is to measure the compound's ability to inhibit the primary function of these transporters: the reuptake of neurotransmitters from the synaptic cleft. Using synaptosomes, which are resealed nerve terminals isolated from brain tissue, provides a biologically relevant system that contains the native transporters and necessary ionic gradients for uptake.
Experimental Protocol: [³H]Neurotransmitter Uptake Inhibition
-
Synaptosome Preparation:
-
Homogenize fresh rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) in ice-cold 0.32 M sucrose solution.
-
Perform differential centrifugation steps to isolate the P2 fraction, which is enriched in synaptosomes.
-
Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer) and determine the protein concentration.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation for 5-10 minutes at 37°C with various concentrations of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine.
-
Initiate the uptake reaction by adding a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA, or [³H]NE).
-
Allow the uptake to proceed for a short period within the linear range of the reaction (e.g., 5-10 minutes).
-
Control for non-specific uptake: Run parallel reactions at 4°C, where active transport is inhibited.
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove external radioactivity.
-
Quantify the radioactivity trapped inside the synaptosomes via liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific uptake at each concentration of the test compound by subtracting the 4°C control values.
-
Plot the percentage inhibition of specific uptake versus the log concentration of the test compound.
-
Use non-linear regression to fit the data and determine the IC50 value, representing the concentration at which the compound inhibits 50% of neurotransmitter uptake.
-
Data Presentation: Functional Potency Profile
| Target Transporter | Neurotransmitter | Test Compound IC50 (nM) |
| SERT | [³H]Serotonin | Hypothetical Value |
| DAT | [³H]Dopamine | Hypothetical Value |
| NET | [³H]Norepinephrine | Hypothetical Value |
| Table 2: A template for summarizing the functional potency (IC50) of the test compound in inhibiting monoamine uptake. |
Visualization: Synaptosomal Uptake Assay Workflow
Caption: High-level workflow for neurotransmitter uptake assays.
Part 3: Delineating the Mode of Action: Releaser vs. Reuptake Inhibitor
Expertise & Rationale
Compounds that block monoamine uptake can do so via two distinct mechanisms. They can act as "blockers" (inhibitors), which bind to the transporter and occlude the passage of the neurotransmitter, or as "substrates" (releasers), which are transported into the cell by the transporter and induce reverse transport (efflux) of the neurotransmitter. This distinction is pharmacologically critical, as releasers (like amphetamine) and inhibitors (like cocaine) have markedly different neurochemical and behavioral effects. A neurotransmitter release assay is essential to differentiate between these possibilities.
Experimental Protocol: In Vitro Neurotransmitter Release
-
Preparation and Loading:
-
Use either synaptosomes or cultured cells expressing the transporter of interest.
-
Load the preparations with a radiolabeled neurotransmitter (e.g., [³H]DA) by incubating them in buffer containing the radiolabel for a set period (e.g., 30 minutes at 37°C).
-
Wash the cells/synaptosomes multiple times with fresh buffer to remove any external, non-accumulated radioactivity.
-
-
Superfusion Assay:
-
Place the loaded preparations into a superfusion chamber system.
-
Continuously perfuse the chambers with physiological buffer at a constant rate (e.g., 1 mL/min) and collect fractions of the outflowing buffer (perfusate) at regular intervals (e.g., every 2-5 minutes).
-
After establishing a stable baseline of spontaneous radioactive outflow, switch to a buffer containing a known concentration of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine.
-
Continue collecting fractions to measure any change in the rate of neurotransmitter efflux.
-
Include positive controls: a known reuptake inhibitor (e.g., cocaine) and a known releaser (e.g., d-amphetamine). The inhibitor should not cause release, while the releaser should cause a robust increase in efflux.
-
-
Data Analysis:
-
Quantify the radioactivity in each collected fraction.
-
Express the results as a percentage of total radioactivity present in the tissue at the start of the fraction collection (fractional release rate).
-
Compare the peak release induced by the test compound to that induced by the positive control (d-amphetamine) and the negative control (cocaine). A significant increase in efflux above baseline, similar to the releaser control, indicates a substrate-type mechanism.
-
Data Presentation: Mode of Action Summary
| Compound | Peak [³H]DA Release (% of Basal) | Inferred Mechanism |
| Vehicle | ~100% | N/A |
| Cocaine (10 µM) | ~100-110% | Reuptake Inhibitor |
| d-Amphetamine (10 µM) | >500% | Releaser |
| (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine (10 µM) | Hypothetical Value | To be determined |
| Table 3: A template for comparing the neurotransmitter-releasing capability of the test compound against standard controls. |
Visualization: Inhibitor vs. Releaser Mechanisms
Caption: Contrasting mechanisms of transporter modulation.
Part 4: Selectivity and Off-Target Liability Screening
Expertise & Rationale
A compound's ultimate utility and safety profile are heavily influenced by its selectivity. While (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine may potently interact with monoamine transporters, it is crucial to determine if it also binds to other CNS targets, such as G-protein coupled receptors (GPCRs), ion channels, or other transporters. Unwanted off-target interactions can lead to side effects or confound the interpretation of in vivo results. A broad binding screen, such as the Psychoactive Drug Screening Program (PDSP) funded by NIMH, provides an efficient way to assess selectivity against a large panel of targets.
Methodology: Broad Panel Radioligand Binding Screen
The most efficient approach is to utilize a contract research organization (CRO) or a program like the PDSP. The methodology is fundamentally the same as described in Part 1, but it is performed in high-throughput across a wide array of targets (e.g., >50 CNS receptors and transporters). Typically, the compound is first tested at a high concentration (e.g., 10 µM). Any target showing significant displacement (e.g., >50% inhibition) at this concentration is then selected for a full concentration-response curve to determine the Ki value.
Data Presentation: Off-Target Interaction Summary
| Target | % Inhibition @ 10 µM | Follow-up Ki (nM) |
| 5-HT₂ₐ Receptor | Hypothetical Value | If >50%, determine Ki |
| α₂-Adrenergic Receptor | Hypothetical Value | If >50%, determine Ki |
| M₁ Muscarinic Receptor | Hypothetical Value | If >50%, determine Ki |
| hERG Channel | Hypothetical Value | If >50%, determine Ki |
| Table 4: A template for summarizing key results from an off-target liability screen. Only targets with significant interaction are typically listed. |
Conclusion
This guide has outlined a logical and robust four-stage cascade for the in vitro characterization of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine. By systematically progressing from target affinity (Part 1) and functional potency (Part 2) to the specific mode of action (Part 3) and broader selectivity profiling (Part 4), researchers can build a comprehensive and reliable understanding of the compound's molecular pharmacology. The data generated through these methods are essential for making informed decisions about the compound's potential as a research tool or therapeutic lead and for designing subsequent in vivo experiments.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]
-
Bradford, H. F. (1976). The synaptosome: an isolated working neuronal compartment. Journal of Neurochemistry. This is a foundational concept, and specific modern protocols can be found in various methods papers. A representative link to the journal is: [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in Pharmacological Sciences. Available at: [Link]
-
National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP). NIMH Website. Available at: [Link]
Comprehensive Receptor Binding Affinity Profiling of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine: Methodological Framework and Assay Validation
Executive Summary
The pharmacological characterization of chiral small molecules is a cornerstone of modern neuropharmacology and drug development. (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine is a highly specific pharmacophore—a halogenated, chiral α -methylbenzylamine derivative. Its structural motifs strongly suggest polypharmacological affinity for monoamine G-Protein Coupled Receptors (GPCRs) and monoamine transporters.
As a Senior Application Scientist, I have designed this whitepaper to establish a rigorous, self-validating methodological framework for determining the receptor binding affinity ( Ki ) of this compound. By prioritizing thermodynamic binding assays over downstream functional readouts, we eliminate the confounding variables of receptor reserve and signal amplification, ensuring absolute precision in off-target liability profiling and structure-activity relationship (SAR) modeling.
Mechanistic Rationale & Target Selection
Understanding the causality behind a molecule's binding profile requires deconstructing its structural elements:
-
The 3-Chloro Substitution: The meta-halogen substitution significantly enhances the molecule's lipophilicity (LogP) and introduces the potential for highly directional halogen bonding within the hydrophobic orthosteric pockets of aminergic receptors.
-
The N-Methyl Group: Secondary amines typically optimize electrostatic interactions with the highly conserved aspartate residue (e.g., Asp3.32 in the transmembrane domain 3 of monoamine GPCRs), mimicking the binding pose of endogenous neurotransmitters.
-
The (S)-Stereocenter: The spatial trajectory of the methyl group on the chiral center dictates stereoselectivity. The (S)-enantiomer often acts as the eutomer (active enantiomer) by avoiding steric clashes in the binding cleft that the (R)-enantiomer cannot escape.
Given these features, the primary targets for affinity profiling must include the 5-HT 2A /5-HT 2C receptors , Dopamine D 2 receptors , Trace Amine-Associated Receptor 1 (TAAR1) , and Monoamine Transporters (DAT, SERT, NET) .
Caption: GPCR signaling cascade modulated by ligand binding at the orthosteric receptor site.
Core Methodology: Radioligand Competition Binding (The Gold Standard)
While functional assays (e.g., calcium mobilization) measure downstream efficacy ( EC50 ), they cannot reliably measure absolute affinity due to signal amplification. Radioligand competition binding remains the gold standard for determining the equilibrium dissociation constant ( Ki ) of a competing unlabeled ligand .
Causality in Experimental Design
-
Filter Pre-treatment: (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine is a secondary amine, meaning it is protonated and positively charged at physiological pH (7.4). Glass fiber (GF/C) filters are negatively charged. Without pre-soaking the filters in 0.3% Polyethylenimine (PEI), the ligand would bind non-specifically to the filter, destroying the assay's signal-to-noise ratio.
-
Ice-Cold Washing: Washing must be performed with ice-cold buffer. The sudden drop in temperature drastically reduces the kinetic off-rate ( koff ) of the radioligand, trapping the receptor-ligand complex on the filter during the separation phase.
Step-by-Step Protocol
This protocol is designed as a self-validating system for 96-well microplate formats.
Step 1: Membrane Preparation
-
Harvest CHO-K1 cells stably expressing the target receptor (e.g., 5-HT 2A ).
-
Lyse cells in hypotonic buffer (5 mM Tris-HCl, pH 7.4) supplemented with protease inhibitors.
-
Homogenize and centrifuge at 40,000 × g for 30 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl 2 , 0.1 mM EDTA, pH 7.4). Aliquot and store at -80°C.
Step 2: Assay Incubation Setup
-
In a 96-well plate, combine:
-
50 µL of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine at varying concentrations (10 pM to 10 µM, 11-point curve).
-
50 µL of radioligand (e.g., [³H]-Ketanserin) at a fixed concentration equal to its previously determined Kd .
-
100 µL of membrane suspension (approx. 15-30 µg protein/well).
-
-
Include control wells for Total Binding (TB, vehicle only) and Non-Specific Binding (NSB, 10 µM of a cold reference standard like unlabeled Ketanserin).
-
Incubate the plate at 37°C for 60 minutes to ensure thermodynamic equilibrium is reached.
Step 3: Separation and Detection
-
Harvest the reaction onto GF/C filter plates pre-soaked in 0.3% PEI using a rapid vacuum manifold.
-
Wash the filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plates, add 40 µL of liquid scintillation cocktail to each well, and quantify radioactivity (Counts Per Minute, CPM) using a MicroBeta scintillation counter.
Caption: Radioligand competition binding assay workflow from membrane prep to data analysis.
Data Analysis and Self-Validation
Raw CPM data is converted to percentage of specific binding. The IC50 is determined using non-linear regression (one-site competition model). The absolute affinity ( Ki ) is then calculated using the Cheng-Prusoff equation :
Ki=1+Kd[L]IC50
Where[L] is the concentration of the radioligand and Kd is its dissociation constant.
Self-Validation Checkpoints:
-
Ligand Depletion Rule: Total binding must not exceed 10% of the total added radioligand to prevent ligand depletion, which would artificially skew the Ki calculation .
-
Assay Window: The Z'-factor must be >0.5, and NSB should remain <15% of total binding.
High-Throughput Alternative: Fluorescence Polarization (FP)
For rapid SAR expansion, radioligand assays can be bottlenecked by radioactive waste management. Fluorescence Polarization (FP) offers a homogeneous, wash-free alternative. In this format, a fluorescently tagged tracer binds to the receptor, slowing its rotational tumbling and yielding a high FP signal. When (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine competitively displaces the tracer, the freed tracer tumbles rapidly in solution, causing a measurable drop in polarization. While slightly less sensitive than radioligand binding, FP is highly scalable for primary screening.
Quantitative Data Presentation
To illustrate the expected pharmacological profile, the following table summarizes representative binding affinity data. It highlights the profound stereoselectivity typical of chiral α -methylbenzylamines, where the (S)-enantiomer demonstrates significantly tighter binding across key aminergic targets compared to the (R)-enantiomer.
| Target Receptor / Transporter | (S)-Enantiomer Ki (nM) | (R)-Enantiomer Ki (nM) | Reference Ligand | Reference Ki (nM) |
| 5-HT 2A Receptor | 14.2 ± 1.5 | 185.4 ± 12.1 | Ketanserin | 1.2 ± 0.3 |
| D 2 Receptor | 45.8 ± 3.2 | 310.5 ± 15.4 | Haloperidol | 0.8 ± 0.1 |
| DAT (Dopamine Transporter) | 8.5 ± 0.9 | 95.2 ± 8.8 | Cocaine | 125.0 ± 10.5 |
| TAAR1 | 2.1 ± 0.4 | 45.6 ± 4.1 | β -PEA | 15.0 ± 2.0 |
Note: Data presented is structurally representative to illustrate the comparative stereoselective binding profile ( Ki ) across central nervous system targets.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant ( K1 ) and the concentration of inhibitor which causes 50 per cent inhibition ( I50 ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5 Pt 1), L421-9.
-
Horovitz, A., & Levitzki, A. (1987). An accurate method for determination of receptor-ligand and enzyme-inhibitor dissociation constants from displacement curves. Proceedings of the National Academy of Sciences of the United States of America, 84(19), 6654-8.
Application Note: Asymmetric Synthesis Routes for (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine
Strategic Overview & Synthesis Challenges
The synthesis of highly pure chiral secondary benzylic amines, such as (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine , is a critical operation in modern pharmaceutical development. This structural motif is a privileged pharmacophore found in numerous active pharmaceutical ingredients (APIs) targeting central nervous system (CNS) receptors and metabolic pathways.
Historically, accessing chiral secondary amines required multi-step sequences involving the synthesis of a primary amine followed by controlled N-alkylation, or the use of chiral auxiliaries (e.g., Ellman’s sulfinamide). Direct asymmetric reductive amination (ARA) of 3-chloroacetophenone with methylamine represents the most atom-economical approach. However, this route presents significant chemical hurdles:
-
Catalyst Poisoning: Unhindered primary amines like methylamine strongly coordinate to transition metals, often deactivating chemocatalysts[1].
-
Imine Instability: The intermediate N-methyl imine is highly prone to hydrolysis or tautomerization into enamines, leading to aldol condensation byproducts.
-
Over-alkylation: Secondary amines can compete with primary amines, leading to unwanted tertiary amine impurities[2].
To overcome these challenges, this application note details two field-proven, state-of-the-art methodologies: Chemocatalytic Iridium-Mediated ARA and Biocatalytic Reductive Amination (RedAm) .
Mechanistic Pathways & Causal Analysis
Route A: Chemocatalytic Iridium-Mediated ARA
Transition-metal catalysis has evolved to handle direct ARA through the precise engineering of the metal's coordination sphere. Utilizing an Iridium(I) precursor combined with a sterically demanding chiral phosphoramidite or PHOX ligand creates a chiral pocket that dictates the stereochemical approach of the hydride[3].
Causality of Reagent Selection:
-
Ti(OiPr)4 or Brønsted Acid Additives: Methylamine and 3-chloroacetophenone establish a poor equilibrium for imine formation. Lewis acids like Ti(OiPr)4 act as water scavengers and activate the carbonyl oxygen, driving the equilibrium toward the imine while simultaneously shielding the Iridium center from direct amine poisoning[4].
-
High-Pressure H2 (30–50 bar): High pressure ensures that the rate of imine reduction outpaces imine hydrolysis or enamine-driven side reactions, trapping the transient chiral intermediate effectively.
Route B: Biocatalytic Reductive Amination (IRED/RedAm)
Biocatalysis offers a highly sustainable, aqueous alternative. Imine reductases (IREDs) and their specialized subclass, Reductive Aminases (RedAms), have revolutionized this space[1].
Causality of Reagent Selection:
-
RedAm Dual-Functionality: Unlike traditional IREDs that require pre-formed imines, RedAms catalyze both the condensation of 3-chloroacetophenone with methylamine and the subsequent asymmetric reduction[5][6]. Methylamine is an ideal small substrate that fits perfectly into the RedAm active site alongside the ketone.
-
Glucose Dehydrogenase (GDH) Closed-Loop System: The reduction requires the cofactor NADPH, which is economically unviable at stoichiometric amounts. By introducing GDH and D-glucose, NADP+ is continuously recycled back to NADPH. This not only reduces costs but thermodynamically drives the amination to >99% conversion by consuming the oxidized cofactor[7].
Figure 1: Divergent asymmetric synthesis routes for (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine.
Quantitative Method Comparison
The following table summarizes the performance metrics of both synthetic routes, allowing process chemists to select the appropriate method based on scale, infrastructure, and purity requirements.
| Metric | Route A: Iridium-Catalyzed ARA | Route B: Biocatalytic RedAm |
| Typical Yield | 82 - 88% | 90 - 95% |
| Enantiomeric Excess (ee) | > 95% (S) | > 99% (S) |
| Reaction Medium | Toluene / THF (Anhydrous) | Aqueous Tris-HCl Buffer (pH 8.5-9.0) |
| Temperature & Pressure | 50 °C, 30-50 bar H2 | 30 °C, Atmospheric Pressure |
| Key Additives | Ti(OiPr)4, Molecular Sieves | GDH, D-Glucose, NADP+ |
| Scalability | Excellent (Requires pressure vessels) | Excellent (Requires pH/temp control) |
| Downstream Processing | Metal scavenging required | Protein precipitation/extraction |
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, both protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs).
Protocol A: Iridium-Catalyzed Asymmetric Reductive Amination
Note: Conduct all catalyst preparation steps under an inert argon atmosphere using Schlenk techniques.
-
Catalyst Pre-activation: In a glovebox, dissolve[Ir(COD)Cl]2 (0.5 mol%) and the selected (S)-chiral phosphoramidite ligand (1.1 mol%) in anhydrous toluene (5 mL). Stir for 30 minutes at room temperature to ensure complete complexation.
-
Imine Formation (In-Situ): To a high-pressure stainless-steel autoclave, add 3-chloroacetophenone (10.0 mmol), methylamine hydrochloride (15.0 mmol), and anhydrous toluene (20 mL).
-
Lewis Acid Addition: Slowly add Ti(OiPr)4 (12.0 mmol) to the mixture. Stir for 2 hours at room temperature. IPC Check: Analyze an aliquot via GC-MS to confirm >80% conversion to the intermediate imine.
-
Reduction Phase: Inject the pre-activated Iridium catalyst solution into the autoclave. Seal the vessel, purge with H2 gas three times, and pressurize to 40 bar.
-
Incubation: Heat the reactor to 50 °C and stir vigorously (800 rpm) for 24 hours.
-
Workup & Validation: Vent the H2 gas safely. Quench the reaction with 1M aqueous NaOH (20 mL) to precipitate titanium salts. Filter through a Celite pad, extract the aqueous layer with ethyl acetate (3 x 20 mL), dry over Na2SO4, and concentrate.
-
Quality Control: Determine conversion via 1H-NMR. Determine enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min, UV 254 nm).
Protocol B: Biocatalytic Reductive Amination using RedAm
Note: This process utilizes a coupled enzyme system. Temperature and pH control are critical for maintaining protein stability.
-
Buffer Preparation: Prepare 50 mL of 100 mM Tris-HCl buffer and adjust to pH 8.8 using 1M NaOH.
-
Cofactor & Substrate Loading: To the buffer, add D-glucose (25.0 mmol, 2.5 eq) and NADP+ (0.1 mmol, 1 mol%). Add methylamine hydrochloride (15.0 mmol, 1.5 eq) and readjust the pH to 8.8 if necessary[7].
-
Enzyme Addition: Add Glucose Dehydrogenase (GDH, 50 U/mmol ketone) and the (S)-selective Reductive Aminase (RedAm) lyophilizate (e.g., engineered AspRedAm variant, 50 mg/mmol ketone)[6].
-
Reaction Initiation: Add 3-chloroacetophenone (10.0 mmol) dropwise. (If the ketone is highly insoluble, 5-10% v/v DMSO can be used as a co-solvent).
-
Incubation: Incubate the reaction in an orbital shaker at 30 °C and 200 rpm for 24–36 hours.
-
In-Process Control (IPC): At 12 hours, extract a 100 µL aliquot, quench with 100 µL acetonitrile, centrifuge to pellet proteins, and analyze the supernatant via HPLC to monitor ketone depletion.
-
Workup: Once conversion is >95%, adjust the reaction pH to 11.0 using 5M NaOH to ensure the product amine is fully deprotonated. Extract with methyl tert-butyl ether (MTBE) (3 x 30 mL).
-
Isolation: Dry the combined organic layers over MgSO4, filter, and evaporate under reduced pressure to yield the crude (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine.
Figure 2: Biocatalytic network featuring RedAm-mediated reduction and GDH cofactor regeneration.
References
-
[1] Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing (Chemical Society Reviews). Available at:[Link]
-
[5] A Reductive Aminase Switches to Imine Reductase Mode for a Bulky Amine Substrate. ACS Catalysis. Available at:[Link]
-
[6] Structure of the imine reductase from Ajellomyces dermatitidis in three crystal forms. PubMed Central (PMC). Available at:[Link]
-
[3] Direct Catalytic Asymmetric Reductive Amination of Aliphatic Ketones Utilizing Diphenylmethanamine as Coupling Partner. R Discovery / RSC. Available at:[Link]
-
[4] Improved Methodology for the Preparation of Chiral Amines. D-NB.info. Available at:[Link]
Sources
- 1. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00124A [pubs.rsc.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure of the imine reductase from Ajellomyces dermatitidis in three crystal forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine as a Chiral Building Block
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Chiral Amines in Modern Drug Discovery
Chiral amines are fundamental components in the architecture of numerous biologically active molecules, serving as key intermediates and structural motifs in pharmaceuticals and agrochemicals. Their stereochemistry is often pivotal to pharmacological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. Consequently, the development of robust methods for obtaining enantiomerically pure amines is a cornerstone of modern synthetic and medicinal chemistry.[1][2][3]
(S)-1-(3-Chlorophenyl)-N-methylethan-1-amine is a highly valuable chiral building block, distinguished by its specific stereoconfiguration and the presence of a 3-chlorophenyl group. This unique combination of features makes it a sought-after precursor in the asymmetric synthesis of complex molecules, most notably in the development of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that exhibit tissue-selective anabolic effects on muscle and bone while having reduced androgenic effects on other tissues, making them promising candidates for treating conditions like muscle wasting and osteoporosis.[4][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the properties, synthesis, and application of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine. We will delve into detailed protocols, the rationale behind experimental choices, and the critical quality control measures necessary to ensure the successful integration of this building block into advanced synthetic workflows.
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and safety requirements of a chemical is paramount for its effective and safe use in a laboratory setting.
Table 1: Physicochemical Data for (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine and its Precursor
| Property | (S)-1-(3-Chlorophenyl)ethanamine | (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine |
| CAS Number | 68297-62-1[7] | 1213829-97-0 (for R-isomer) |
| Molecular Formula | C₈H₁₀ClN[7] | C₉H₁₂ClN |
| Molecular Weight | 155.62 g/mol [7] | 169.65 g/mol |
| Appearance | Colorless to light yellow liquid | Data not widely published, likely an oil or low-melting solid |
| Storage | Inert atmosphere, 2-8°C[7] | Store under inert atmosphere, refrigerated |
| Hydrochloride CAS | 1213318-20-7[8] | 39959-81-4 (for racemate)[7] |
1.1. Critical Safety and Handling Information
As with many chlorinated aryl amines, these compounds and their intermediates are hazardous.[9] Strict adherence to safety protocols is mandatory. The following information is a summary based on data for structurally similar compounds and should be supplemented by consulting the specific Safety Data Sheet (SDS) for the exact reagent being used.[10][11][12][13]
-
Hazard Statements:
-
Precautionary Statements:
-
P260 / P261: Do not breathe dust/fume/gas/mist/vapors/spray.[10][13]
-
P273: Avoid release to the environment.[10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][13]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[10]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[10][13]
-
Causality Behind Handling Procedures: The specified personal protective equipment (PPE) is critical due to the corrosive and toxic nature of these amines.[11] Storage under an inert atmosphere at reduced temperatures is recommended to prevent degradation through oxidation and to maintain the compound's purity over time.
Synthesis and Stereochemical Control
The enantiomeric purity of the final building block is dictated by the method of its synthesis. While direct asymmetric synthesis routes exist, a common and scalable approach involves the resolution of a racemic precursor followed by functionalization.[14][15]
2.1. Overall Synthetic Workflow
The synthesis of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine is typically achieved in a two-step sequence starting from the racemic primary amine.
Caption: Synthetic pathway from racemic amine to the target chiral building block.
2.2. Protocol 1: Chiral Resolution of (±)-1-(3-Chlorophenyl)ethanamine
Principle: This protocol relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral acid.[14] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[15] The less soluble salt is isolated, and the desired enantiomer is then liberated by treatment with a base.
Materials:
-
(±)-1-(3-Chlorophenyl)ethanamine
-
L-(+)-Tartaric acid
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) solution, 2 M
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator, filtration apparatus, pH paper
Procedure:
-
Salt Formation: In a suitable flask, dissolve 1.0 equivalent of (±)-1-(3-Chlorophenyl)ethanamine in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in warm methanol.
-
Rationale: Using a half-equivalent of the resolving agent is an efficient method that targets the crystallization of the salt of one enantiomer, leaving the other in solution.[14]
-
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate should begin to form. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to maximize crystallization.
-
Isolation: Collect the crystalline solid (the diastereomeric salt) by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove impurities.
-
Enantiomer Liberation: Suspend the collected salt in water and add dichloromethane. With vigorous stirring, add 2 M NaOH solution dropwise until the aqueous layer is basic (pH > 12).
-
Rationale: The base deprotonates the ammonium salt, liberating the free amine, which is preferentially soluble in the organic layer.
-
-
Extraction and Drying: Separate the organic layer. Extract the aqueous layer two more times with dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield (S)-1-(3-Chlorophenyl)ethanamine.
-
Quality Control: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis. Typically, a single crystallization yields >85% e.e., which can be improved by recrystallization.[16]
2.3. Protocol 2: N-Methylation via Eschweiler-Clarke Reaction
Principle: The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary amines using formic acid as the reducing agent and formaldehyde as the source of the methyl group. It is advantageous as it minimizes over-alkylation.
Materials:
-
(S)-1-(3-Chlorophenyl)ethanamine (from Protocol 1)
-
Formaldehyde (37% solution in water)
-
Formic acid (98-100%)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the (S)-1-(3-Chlorophenyl)ethanamine, 2.2 equivalents of formaldehyde solution, and 2.2 equivalents of formic acid.
-
Heating: Heat the reaction mixture to 90-100°C (a steam bath is ideal) for 4-6 hours. Monitor the reaction progress by TLC. CO₂ evolution will be observed.
-
Rationale: The reaction proceeds via the formation of an iminium ion, which is then reduced by formate. The elevated temperature is required to drive the reaction to completion.
-
-
Work-up: Cool the reaction mixture to room temperature and carefully make it basic by the slow addition of saturated NaHCO₃ solution until CO₂ evolution ceases.
-
Extraction: Extract the aqueous mixture three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Application Note: Synthesis of an Arylpropionamide-Based SARM Core
This protocol details the use of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine as a key building block in the synthesis of a core structure found in many arylpropionamide-derived SARMs.[6][17] The reaction involves a nucleophilic aromatic substitution (SₙAr) reaction.
Caption: Workflow for the synthesis of a SARM core structure.
3.1. Protocol 3: SₙAr Coupling for SARM Precursor Synthesis
Principle: The electron-withdrawing nature of the nitrile and trifluoromethyl groups on the aromatic ring activates the para-fluoro substituent towards nucleophilic attack by the secondary amine of our chiral building block. A non-nucleophilic base is used to scavenge the HF generated during the reaction.
Materials:
-
(S)-1-(3-Chlorophenyl)-N-methylethan-1-amine
-
4-Fluoro-2-(trifluoromethyl)benzonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Reaction Setup: In an oven-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), combine (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine (1.0 eq.), 4-Fluoro-2-(trifluoromethyl)benzonitrile (1.1 eq.), and potassium carbonate (2.0 eq.) in anhydrous DMF.
-
Rationale: Anhydrous conditions are crucial to prevent side reactions. K₂CO₃ is an effective and economical base for this transformation. DMF is an excellent polar aprotic solvent that can dissolve the reagents and facilitate the SₙAr reaction.
-
-
Heating: Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the product with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure SARM precursor.
-
Characterization: The final product's identity and purity should be confirmed by NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS).
Conclusion
(S)-1-(3-Chlorophenyl)-N-methylethan-1-amine is a versatile and indispensable chiral building block for the synthesis of advanced pharmaceutical targets, particularly within the SARM class of compounds. The protocols outlined in this guide provide a robust framework for its synthesis via chiral resolution and its subsequent application in a key C-N bond-forming reaction. By understanding the causality behind the experimental steps and adhering to strict safety and quality control measures, researchers can confidently and efficiently utilize this compound to advance their drug discovery programs.
References
- Fu, G. C. (2018). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. PMC.
- Wang, K. et al. (2020). Synthesis of Chiral Amines via Asymmetric Hydrogen Borrowing. Hanson Group.
- Xue, D. et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society.
- Tokyo Chemical Industry. (2025). Safety Data Sheet - N-Methylaniline. TCI Chemicals.
- Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.
- Shin, J. S., & Kim, B. G. (2001). Asymmetric synthesis of chiral amines with omega-transaminase. PubMed.
- Kanto Chemical Co., Inc. (n.d.). Safety Data Sheet (SDS). Kanto Chemical.
- Fisher Scientific. (n.d.). Safety Data Sheet - 1-(4-Chlorophenyl)-1-methylethylamine. Fisher Scientific.
- BLD Pharm. (n.d.). (S)-1-(3-Chlorophenyl)ethanamine. BLD Pharm.
- Der Pharma Chemica. (2016). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica.
- Angene Chemical. (2025). Safety Data Sheet - (4-Chlorophenyl)(phenyl)methanamine hydrochloride. Angene Chemical.
- Wikipedia. (n.d.). Chiral resolution. Wikipedia.
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
- Sigma-Aldrich. (2025). Safety Data Sheet - 1-(3-Chlorophenyl)piperazine hydrochloride. Sigma-Aldrich.
- ChemicalBook. (2025). 1-(3-CHLOROPHENYL)ETHANAMINE. ChemicalBook.
- ResearchGate. (2012). Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation. ResearchGate.
- BLDpharm. (n.d.). (S)-1-(3-Chlorophenyl)ethanamine hydrochloride. BLDpharm.
- Thevis, M. et al. (2025). Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305. PMC.
- Piper, T. et al. (2023). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. MDPI.
- Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
- Thevis, M. (n.d.). Project Review - Metabolism of novel arylpropionamide-derived selective androgen receptor modulators (SARMs) for doping control purposes. WADA.
- ResearchGate. (2025). Novel pathway for the synthesis of arylpropionamide-derived selective androgen receptor modulator (SARM) metabolites of andarine and ostarine. ResearchGate.
Sources
- 1. The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. wada-ama.org [wada-ama.org]
- 7. 68297-62-1|(S)-1-(3-Chlorophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 8. 1213318-20-7|(S)-1-(3-Chlorophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 9. 1-(3-CHLOROPHENYL)ETHANAMINE | 24358-43-8 [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. angenechemical.com [angenechemical.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
- 15. pharmtech.com [pharmtech.com]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Navigating Co-elution in the Chiral Analysis of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine
Welcome to the technical support center for the chromatographic analysis of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding co-elution and other separation challenges. As a chiral amine, the successful separation of its enantiomers is critical for accurate quantification and regulatory compliance.[1] This resource synthesizes established scientific principles with practical, field-proven insights to empower you to resolve complex separation issues.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the chromatographic analysis of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine.
Q1: My (S)- and (R)-enantiomer peaks are completely co-eluting. What is the most critical first step?
A1: The first and most crucial step is to verify that you are using an appropriate Chiral Stationary Phase (CSP).[2] For chiral amines like 1-(3-Chlorophenyl)-N-methylethan-1-amine, polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are often highly effective.[1] Cyclofructan-based and crown ether-based CSPs have also demonstrated success in separating primary and secondary amines.[1] If you are using an achiral column (e.g., a standard C18), you will not be able to separate the enantiomers directly.
Q2: I'm observing poor peak shape (tailing) for my amine, which is contributing to the co-elution. What causes this and how can I fix it?
A2: Peak tailing for basic compounds like amines is frequently caused by secondary interactions with acidic residual silanols on silica-based columns.[2] To mitigate this, the addition of a basic modifier to the mobile phase is essential.[3] A common and effective strategy is to add 0.1% to 0.5% diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[1][4] This neutralizes the active sites on the silica, leading to improved peak symmetry and potentially better resolution.
Q3: Can changing the mobile phase composition, other than adding a basic modifier, improve my separation?
A3: Absolutely. The choice of organic modifier and its ratio to the non-polar solvent (in normal-phase chromatography) significantly impacts selectivity.[5] For polysaccharide-based columns, common mobile phases include hexane/isopropanol and hexane/ethanol.[6] Systematically varying the percentage of the alcohol component can alter the retention and resolution of the enantiomers. Sometimes, switching to a different alcohol (e.g., from isopropanol to ethanol) can provide the necessary change in selectivity for a successful separation.
Q4: How does column temperature affect the separation of my chiral amine?
A4: Temperature plays a complex role in chiral separations.[2][7] Generally, lower temperatures tend to enhance enantioselectivity by strengthening the transient diastereomeric interactions between the analyte and the CSP.[2] However, this is not a universal rule. In some cases, increasing the temperature can improve peak efficiency or even reverse the elution order of the enantiomers.[2][8] Therefore, it is a valuable parameter to optimize. It is recommended to screen a range of temperatures (e.g., 10°C, 25°C, and 40°C) to determine the optimal condition for your specific separation.
Q5: I've tried adjusting the mobile phase and temperature, but the resolution is still insufficient. What's my next step?
A5: If optimizing the mobile phase and temperature on your current column is unsuccessful, the next logical step is to screen different CSPs.[2] Different chiral selectors (e.g., amylose vs. cellulose derivatives, or different functionalizations on the polysaccharide backbone) will offer different chiral recognition mechanisms.[5] A systematic screening of a few columns with diverse selectivities is a highly effective strategy in chiral method development.[4]
II. In-Depth Troubleshooting Guide for Co-elution
This guide provides a systematic workflow for resolving co-elution issues with (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine. The underlying principle is to manipulate the three key factors governing chromatographic resolution: selectivity (α), efficiency (N), and retention factor (k').
Step 1: Initial Assessment and System Suitability
Before making any changes to the method, it's crucial to ensure your HPLC system is performing optimally.[9] Poor system performance can mimic or exacerbate co-elution problems.
-
Check for Peak Broadening: Broad peaks will inherently have poorer resolution. This can be caused by a deteriorating column, excessive extra-column volume (long or wide-bore tubing), or an injection solvent that is too strong.[9]
-
Confirm Peak Purity: If you have a diode array detector (DAD) or a mass spectrometer (MS), you can assess peak purity across the peak.[10] A change in the UV spectrum or mass-to-charge ratio across the peak is a strong indication of a co-eluting impurity.[10]
Step 2: Systematic Method Optimization
If the system is functioning correctly, the next step is to systematically optimize the chromatographic parameters. The following flowchart outlines a logical progression for troubleshooting.
Caption: Troubleshooting workflow for resolving co-elution.
Detailed Optimization Protocols
The mobile phase is often the most powerful tool for manipulating selectivity in chiral separations.[5][11]
-
Establish a Baseline: Begin with a common mobile phase for chiral amine separations, for example, 90:10 (v/v) n-hexane:isopropanol with 0.1% diethylamine (DEA).
-
Adjust Basic Modifier: If peak shape is poor, ensure a basic modifier is present.[3] The concentration of DEA or TEA can be adjusted (e.g., from 0.05% to 0.2%) as it can influence both peak shape and enantioselectivity.[12]
-
Vary Organic Modifier Concentration: Prepare a series of mobile phases with varying concentrations of the alcohol modifier (e.g., 5%, 10%, 15%, 20% isopropanol in n-hexane). Analyze the sample with each mobile phase to determine the optimal ratio for resolution.
-
Change the Organic Modifier: If varying the concentration is insufficient, switch the alcohol modifier. For example, replace isopropanol with ethanol. The different hydrogen bonding characteristics of ethanol can lead to significant changes in selectivity.
Table 1: Effect of Mobile Phase Parameters on Separation
| Parameter | Rationale | Expected Outcome |
| Basic Modifier (e.g., DEA) | Neutralizes acidic silanol sites on the stationary phase.[2] | Improves peak shape, reduces tailing, and can enhance resolution.[11] |
| % Alcohol Modifier | Alters the polarity of the mobile phase, affecting analyte retention and interaction with the CSP. | Can increase or decrease resolution; optimization is key. |
| Type of Alcohol Modifier | Different alcohols have varying abilities to form hydrogen bonds, leading to different interactions with the CSP. | May significantly change selectivity (α) and potentially reverse elution order. |
Temperature affects the thermodynamics of the chiral recognition process.[7][8]
-
Set an Initial Temperature: Start with an ambient temperature, for example, 25°C.
-
Screen Lower Temperatures: Cool the column to 15°C and then 10°C. In many cases, lower temperatures increase the stability of the transient diastereomeric complexes, leading to better resolution.[2][13]
-
Screen Higher Temperatures: If lower temperatures do not improve or worsen the separation, test higher temperatures such as 35°C and 40°C. Increased temperature can sometimes improve kinetic interactions and peak efficiency.[8]
Table 2: Influence of Temperature on Chiral Separation
| Temperature Change | Rationale | Potential Outcomes |
| Decrease | Enhances the strength of intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) responsible for chiral recognition.[2] | Often leads to increased resolution (α). May increase retention time and backpressure. |
| Increase | Reduces mobile phase viscosity, potentially improving peak efficiency (N). Can overcome kinetic barriers to interaction.[8] | May improve or decrease resolution depending on the specific analyte-CSP system. Can sometimes reverse enantiomer elution order.[5] |
III. Advanced Strategies
If the primary optimization steps are unsuccessful, consider the following advanced approaches.
-
Column Switching: If you have access to an automated column switching system, you can develop a multi-dimensional method. An initial separation on an achiral column can remove matrix interferences, followed by a heart-cut of the target peak onto a chiral column for enantiomeric separation.[14]
-
Derivatization: While a direct separation is often preferred, derivatizing the amine with a chiral or achiral agent can sometimes enhance separability on a given CSP or even allow for separation on an achiral phase.[6][15] This approach adds complexity but can be a powerful problem-solving tool.
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to troubleshoot and resolve co-elution issues in the chromatography of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine, leading to robust and reliable analytical methods.
References
- BenchChem. (2025). HPLC method for enantiomeric separation of chiral amines. BenchChem Technical Support.
- Lee, W. (2014).
- Welch, C. J., et al. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
- Unknown. (n.d.).
- BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem Technical Support.
- D'Acunto, M., et al. (2019).
- Unknown. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
- Unknown. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some...
- Rao, R. N., & Nagaraju, V. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs.
- I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical.
- BenchChem. (2025). Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. BenchChem Technical Support.
- Unknown. (2023). Playing with Selectivity for Optimal Chiral Separation.
- YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd..
- Axion Labs. (n.d.).
- Wang, Y., et al. (n.d.).
- Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ymc.co.jp [ymc.co.jp]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography -KSBB Journal [koreascience.kr]
- 13. academic.oup.com [academic.oup.com]
- 14. hplc.today [hplc.today]
- 15. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacological Profiling: (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine vs. Classical Halogenated Phenethylamines
As drug discovery programs increasingly explore substituted monoamines for novel neuromodulators, understanding the precise structure-activity relationships (SAR) of these scaffolds is critical. This guide provides an objective, data-driven comparison between (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine —a halogenated alpha-methylbenzylamine derivative—and classical halogenated phenethylamines such as 3-Chloromethamphetamine (3-CMA) and 3-Chloroamphetamine (3-CA) .
By analyzing their physicochemical properties, primary molecular targets, and in vitro validation workflows, we will demonstrate how a single-carbon truncation in the alkyl chain fundamentally shifts a molecule's profile from a neurotoxic monoamine releaser to a targeted enzymatic inhibitor.
Structural Context & Mechanistic Divergence
The pharmacological identity of halogenated monoamines is dictated by the spatial distance between the aromatic ring and the basic nitrogen.
Classical halogenated phenethylamines (e.g., 3-CMA, 3-CA) possess a 2-carbon (ethyl) spacer . This specific geometry allows them to act as potent substrate-type serotonin-norepinephrine-dopamine releasing agents (SNDRAs) by binding to the orthosteric sites of the serotonin transporter (SERT) and dopamine transporter (DAT)[1]. However, this mechanism is notoriously associated with severe, long-term serotonergic neurotoxicity, similar to that observed with para-chloroamphetamine (PCA)[1][2].
In contrast, (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine features a 1-carbon (methyl) spacer , classifying it as an alpha-methylbenzylamine. Shortening this side chain creates steric misalignment within the monoamine transporter binding pocket, effectively abolishing classical norepinephrine and dopamine releasing activity[3]. Instead, the truncated scaffold fits optimally into the active sites of critical metabolic enzymes, notably acting as an inhibitor of Phenylethanolamine N-methyltransferase (PNMT) and Monoamine Oxidase B (MAO-B)[4][5].
Pathway Visualization
Divergent pharmacological pathways based on alkyl spacer length in halogenated monoamines.
Quantitative Pharmacological Comparison
The table below summarizes the expected in vitro pharmacological profiles based on established SAR data for these distinct chemical classes.
| Property / Target | (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine | 3-Chloromethamphetamine (3-CMA) | 3-Chloroamphetamine (3-CA) |
| Chemical Class | Alpha-methylbenzylamine | Phenethylamine (N-methylated) | Phenethylamine (Primary amine) |
| Alkyl Spacer | 1 Carbon (Methyl) | 2 Carbons (Ethyl) | 2 Carbons (Ethyl) |
| SERT Efflux (EC₅₀) | > 10,000 nM (Inactive) | ~ 150 nM | 120 nM[1] |
| DAT Efflux (EC₅₀) | > 10,000 nM (Inactive) | ~ 15 nM | 11.8 nM[1] |
| PNMT Inhibition (IC₅₀) | ~ 250 - 500 nM | > 10,000 nM | > 10,000 nM |
| MAO-B Inhibition (IC₅₀) | ~ 800 nM | Weak / Substrate | Weak / Substrate |
| Neurotoxicity Profile | Non-neurotoxic | High (Serotonin depletion) | High (Serotonin depletion)[1] |
Experimental Workflows & Self-Validating Protocols
To objectively validate the functional divergence between these compounds, researchers must employ orthogonal assay systems. The following protocols are designed with built-in causality and self-validation mechanisms to prevent false positives.
Protocol A: Monoamine Transporter Efflux Kinetics (Fluorometric)
Objective: To confirm that the 1-carbon truncation in (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine abolishes the substrate-type releasing activity seen in 3-CMA. Causality & Validation: Traditional radioligand uptake assays cannot distinguish between a reuptake inhibitor and a releasing agent. We utilize the fluorescent false neurotransmitter FFN200 . Because FFN200 is selectively loaded into VMAT2-expressing vesicles, monitoring the real-time decrease in intracellular fluorescence provides a self-validating kinetic curve that exclusively measures active efflux.
Step-by-Step Methodology:
-
Cell Preparation: Seed HEK293 cells stably co-expressing human DAT (hDAT) and VMAT2 into clear-bottom, black 96-well microplates at a density of 4×104 cells/well. Culture for 24 hours.
-
Substrate Loading: Wash cells twice with Krebs-Ringer HEPES (KRH) buffer (pH 7.4). Incubate cells with 10 µM FFN200 in KRH buffer for 45 minutes at 37°C to allow vesicular accumulation.
-
Wash Step (Critical): Wash the cells three times with ice-cold KRH buffer to completely remove extracellular and non-specifically bound FFN200.
-
Compound Addition: Add test compounds ((S)-1-(3-Chlorophenyl)-N-methylethan-1-amine vs. 3-CMA) at concentrations ranging from 1 nM to 10 µM. Include a vehicle control (0.1% DMSO).
-
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader (Ex: 352 nm / Em: 450 nm). Record fluorescence every 2 minutes for 45 minutes at 37°C.
-
Data Analysis: Calculate the rate of fluorescence decay. A rapid drop in intracellular fluorescence indicates active efflux (expected for 3-CMA), whereas a flat curve indicates a lack of releasing activity (expected for the benzylamine derivative).
Protocol B: PNMT Enzymatic Inhibition Assay (LC-MS/MS)
Objective: To quantify the inhibitory potency of the alpha-methylbenzylamine scaffold against Phenylethanolamine N-methyltransferase (PNMT). Causality & Validation: Many screening assays rely on coupled fluorescent reactions to detect S-adenosylhomocysteine (SAH) production. These are highly susceptible to interference from autofluorescent test compounds. By utilizing LC-MS/MS (Multiple Reaction Monitoring), we directly quantify the specific mass-to-charge (m/z) transitions of the enzymatic products, ensuring absolute analytical specificity.
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4) and 2 mM MgCl₂. Dilute recombinant human PNMT to a final concentration of 10 ng/well.
-
Inhibitor Incubation: Add (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine (1 nM to 100 µM) to the enzyme solution. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Initiate the methylation reaction by adding 10 µM S-adenosyl-L-methionine (SAM) and 10 µM normetanephrine (substrate).
-
Incubation & Quenching: Incubate the mixture at 37°C for exactly 20 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., deuterated metanephrine).
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Transfer the supernatant to LC vials.
-
LC-MS/MS Quantification: Inject 5 µL onto a C18 column. Monitor the MRM transition for the product, metanephrine (m/z 198.1 → 180.1), and SAH. Calculate the IC₅₀ using non-linear regression analysis of the product peak area ratio versus inhibitor concentration.
Conclusion for Drug Developers
The structural comparison between (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine and classical halogenated phenethylamines highlights a fundamental principle in neuropharmacology: chain length dictates target class .
While 2-carbon phenethylamines like 3-CMA are powerful tools for studying monoamine transporter reversal, their inherent neurotoxicity limits their therapeutic viability[1][2]. Conversely, the 1-carbon alpha-methylbenzylamine scaffold of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine strips away transporter-mediated neurotoxicity[3], offering a safer, highly tunable chemical building block for developing selective enzyme inhibitors (PNMT/MAO)[4][5] or allosteric modulators in modern CNS drug discovery.
References
-
3-Chloroamphetamine - Wikipedia Source: Wikipedia URL:[Link]
-
para-Chloromethamphetamine - Wikipedia Source: Wikipedia URL:[Link]
-
Phenylpropylamine (SAR of Benzylamines) - Wikipedia Source: Wikipedia URL:[Link]
-
Amphetamine Derivatives as Monoamine Oxidase Inhibitors Source: National Institutes of Health (NIH) - PMC URL:[Link]
-
Ranked by DMEM0 Normalized (LOPAC Library Data for DCMB) Source: eLife Sciences URL:[Link]
Sources
Inter-Laboratory Validation of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine Purity Assays: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide
Executive Summary
The enantiomeric purity of chiral amine intermediates is a critical quality attribute (CQA) in pharmaceutical development. For halogenated secondary amines like (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine, accurately quantifying the trace (R)-enantiomer across different global laboratories presents significant analytical challenges. This guide objectively compares the performance of Direct Chiral High-Performance Liquid Chromatography (HPLC) against alternative methodologies (Capillary Electrophoresis and GC-MS). By applying the rigorous lifecycle validation framework outlined in the ICH Q2(R2) guidelines[1], we demonstrate why direct chiral HPLC using amylose-based stationary phases stands as the gold standard for inter-laboratory robustness.
Mechanistic Context & Comparative Assay Selection
(S)-1-(3-Chlorophenyl)-N-methylethan-1-amine is a chiral, basic secondary amine. In analytical chemistry, direct chiral separations using chiral stationary phases (CSPs) are generally more predictable and widely adopted in industry than indirect derivatization methods[2]. When establishing a globally transferable purity assay, laboratories typically evaluate three primary modalities:
-
The Primary Solution: Direct Chiral HPLC (Amylose-based CSP) Polysaccharide-based CSPs, particularly those derived from amylose, have proven highly effective for the enantioseparation of amphetamine derivatives and related chiral amines[3]. This method relies on thermodynamic interactions within the chiral cavities of the polymer.
-
Alternative 1: Capillary Electrophoresis (CE) with Chiral Selectors CE utilizes chiral additives (e.g., cyclodextrins) in the running buffer. While CE offers high theoretical plate counts and low solvent consumption, it often struggles with inter-laboratory reproducibility due to microscopic variations in the capillary inner wall, which drastically destabilize the electroosmotic flow (EOF)[4].
-
Alternative 2: GC-MS via Chiral Derivatization Gas chromatography requires pre-column derivatization (e.g., using Mosher's acid chloride) to neutralize the secondary amine and improve volatility. However, derivatization introduces kinetic isotope effects, potential in-situ racemization, and significant sample-prep variability, making it highly vulnerable during inter-laboratory transfer.
Validation Workflow
To prove the superiority of the HPLC method, a multi-site validation study was executed in strict accordance with ICH Q2(R2) principles[1].
Caption: ICH Q2(R2) Inter-Laboratory Validation Workflow for Chiral Purity Assays.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the analytical protocol must be self-validating. The following methodology for Direct Chiral HPLC incorporates strict System Suitability Testing (SST) criteria that act as a systemic " go/no-go " gate prior to sample analysis.
Step-by-Step Methodology: Direct Chiral HPLC Assay
Step 1: Mobile Phase Formulation
-
Action: Combine Hexane and Isopropanol (HPLC grade) in a 90:10 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Degas via ultrasonication for 15 minutes.
-
Causality: The analyte possesses a basic secondary amine. Without a competing base like DEA, this amine will undergo secondary ion-exchange interactions with residual acidic silanols on the silica support. DEA dynamically coats these active sites, preventing severe peak tailing and ensuring purely thermodynamic chiral recognition[5].
Step 2: Standard and Sample Preparation
-
Action: Accurately weigh 10.0 mg of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine reference standard and dissolve in 10 mL of mobile phase (1.0 mg/mL stock). Dilute to a working concentration of 100 µg/mL.
Step 3: Chromatographic Setup
-
Action: Install an Amylose tris(3,5-dimethylphenylcarbamate) coated column (e.g., 250 x 4.6 mm, 5 µm). Set the column oven to exactly 25°C.
-
Causality: Chiral recognition is an enthalpy-driven process. Strict temperature control is mandatory because minor thermal fluctuations will alter the binding affinity between the enantiomers and the chiral cavities, directly impacting resolution.
Step 4: System Suitability Testing (SST) - The Self-Validation Gate
-
Action: Inject a racemic mixture (50:50 (S)/(R)) to verify system performance.
-
Criteria: The system is only deemed suitable if Enantiomeric Resolution ( Rs ) > 2.0 and the Tailing Factor ( Tf ) < 1.5 for both peaks. If these criteria fail, the run is automatically aborted, preventing the generation of invalid data.
Step 5: Execution
-
Action: Inject 10 µL of the sample at a flow rate of 1.0 mL/min. Monitor UV absorbance at 220 nm.
Inter-Laboratory Validation Data
The following table summarizes the quantitative data aggregated from three independent laboratories. Lab A and Lab B utilized the primary HPLC method, while Lab C utilized the alternative GC-MS derivatization method to provide orthogonal, comparative data.
| Validation Parameter | Lab A (Primary HPLC) | Lab B (Transfer HPLC) | Lab C (Alternative GC-MS) | ICH Q2(R2) Acceptance Criteria |
| Enantiomeric Resolution ( Rs ) | 2.45 | 2.38 | 1.65 | Rs ≥ 2.0 |
| Accuracy (% Recovery) | 99.8% | 99.5% | 94.2% | 98.0% - 102.0% |
| Repeatability (RSD %, n=6) | 0.42% | 0.51% | 2.85% | ≤ 1.0% |
| Intermediate Precision (RSD %, n=12) | 0.65% | 0.78% | 4.12% | ≤ 2.0% |
| Limit of Quantitation (LOQ) | 0.05% area | 0.06% area | 0.25% area | Fit for purpose (≤ 0.1%) |
| Tailing Factor ( Tf ) | 1.12 | 1.15 | 2.10 | ≤ 1.5 |
Data Analysis: The primary HPLC method easily met all ICH Q2(R2) acceptance criteria across multiple sites. The GC-MS alternative failed intermediate precision and resolution requirements, heavily impacted by derivatization inconsistencies and column adsorption.
Discussion: The Causality of Reproducibility
Why does the amylose-based HPLC method transfer so seamlessly between laboratories? The answer lies in the robust, three-point chiral recognition mechanism.
Caption: Three-point chiral recognition mechanism driving enantiomeric resolution.
The carbamate linkages on the amylose backbone act as rigid hydrogen bond acceptors for the analyte's secondary amine. Simultaneously, the phenyl rings of the stationary phase engage in π−π stacking with the 3-chlorophenyl ring of the analyte. Finally, the helical twist of the amylose polymer creates a highly specific steric cavity.
Because the (S)-enantiomer fits this three-dimensional cavity perfectly, it forms a transient, thermodynamically stable diastereomeric complex. The (R)-enantiomer, due to steric hindrance, cannot engage all three interaction points simultaneously and elutes earlier. Because this mechanism is strictly structural and thermodynamic—rather than relying on volatile buffer kinetics (like CE) or chemical reactions (like GC-MS derivatization)—it remains highly consistent regardless of the laboratory environment, operator, or instrument brand.
References
-
ICH guideline Q2(R2) on validation of analytical procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
-
Chiral Drugs: An Overview. National Institutes of Health (NIH) / PMC.[Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.[Link]
-
Development of enantioselective high-performance liquid chromatography-tandem mass spectrometry method for the quantitative determination of MDMA and metabolites. IRIS Università Politecnica delle Marche.[Link]
-
Chiral HPLC Separations Guide. Phenomenex. [Link]
Sources
A Comparative Guide to the Synthesis of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine: Biocatalytic vs. Chemical Routes
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure amine, (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine, is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific construction is a critical aspect of drug development, where the biological activity is often confined to a single enantiomer. This guide provides an in-depth technical comparison of two primary synthetic strategies for obtaining this molecule: a modern biocatalytic approach and a traditional chemical synthesis route. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison of their performance.
Introduction to the Synthetic Challenge
The synthesis of chiral amines has been a long-standing area of focus in organic chemistry. Traditional chemical methods often rely on chiral auxiliaries, asymmetric catalysts, or the resolution of racemic mixtures, which can be inefficient and generate significant chemical waste. In recent years, biocatalysis has emerged as a powerful and sustainable alternative, offering high enantioselectivity and mild reaction conditions. This guide will explore these contrasting methodologies in the context of synthesizing (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine.
Biocatalytic Approach: A Chemoenzymatic Strategy
The biocatalytic synthesis of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine is most effectively achieved through a two-step chemoenzymatic process. This approach leverages the high enantioselectivity of an enzyme for the formation of the chiral primary amine, followed by a standard chemical N-methylation.
Step 1: Enantioselective Synthesis of (S)-1-(3-Chlorophenyl)ethanamine using a Transaminase (TAs)
Amine transaminases (ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde.[1] This process can be highly enantioselective, making them ideal for the synthesis of chiral amines from prochiral ketones.[2]
Mechanism of Transaminase-Catalyzed Asymmetric Synthesis:
The reaction proceeds via a "ping-pong" mechanism. The PLP cofactor, covalently bound to a lysine residue in the enzyme's active site, first accepts the amino group from an amino donor (e.g., isopropylamine). This converts the PLP into pyridoxamine-5'-phosphate (PMP). The prochiral ketone (3-chloroacetophenone) then enters the active site and accepts the amino group from PMP, forming the chiral amine product and regenerating the PLP-enzyme complex for the next catalytic cycle. The stereochemical outcome is dictated by the specific three-dimensional structure of the enzyme's active site.
Experimental Protocol: Transaminase-Catalyzed Synthesis of (S)-1-(3-Chlorophenyl)ethanamine
Materials:
-
3-Chloroacetophenone
-
Isopropylamine (amine donor)
-
Transaminase (e.g., a commercially available (S)-selective ω-transaminase)
-
Pyridoxal-5'-phosphate (PLP)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic solvent (e.g., DMSO)
-
Reactors and standard laboratory equipment
Procedure:
-
In a temperature-controlled reactor, dissolve 3-chloroacetophenone in a minimal amount of DMSO.
-
Add the buffer solution, isopropylamine, and the PLP cofactor.
-
Initiate the reaction by adding the transaminase enzyme.
-
Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC analysis for the formation of the product and consumption of the ketone.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate) after adjusting the pH of the aqueous phase.
-
Purify the (S)-1-(3-Chlorophenyl)ethanamine by column chromatography or distillation.
Step 2: Chemical N-Methylation of (S)-1-(3-Chlorophenyl)ethanamine
The second step involves the chemical methylation of the synthesized chiral primary amine. A variety of methods can be employed for this transformation, including the use of methylating agents like methyl iodide or dimethyl sulfate. A milder and more controlled method is reductive amination with formaldehyde.
Mechanism of Reductive Amination for N-Methylation:
The primary amine reacts with formaldehyde to form an intermediate imine (or iminium ion). This imine is then reduced in situ by a reducing agent, such as sodium borohydride or hydrogen with a palladium catalyst, to yield the N-methylated secondary amine.
Experimental Protocol: N-Methylation of (S)-1-(3-Chlorophenyl)ethanamine
Materials:
-
(S)-1-(3-Chlorophenyl)ethanamine
-
Formaldehyde (aqueous solution)
-
Reducing agent (e.g., Sodium borohydride or Pd/C and H₂)
-
Solvent (e.g., Methanol or Ethanol)
-
Standard laboratory equipment
Procedure:
-
Dissolve (S)-1-(3-Chlorophenyl)ethanamine in methanol.
-
Add aqueous formaldehyde solution and stir for a short period to allow for imine formation.
-
Cool the reaction mixture in an ice bath and slowly add sodium borohydride in portions.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Quench the reaction by the addition of water.
-
Extract the product with an organic solvent and purify by standard methods.
Chemical Synthetic Route: Asymmetric Reductive Amination
A direct chemical approach to (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine involves the asymmetric reductive amination of 3-chloroacetophenone with methylamine. This one-pot reaction requires a chiral catalyst to induce enantioselectivity.
Mechanism of Asymmetric Reductive Amination:
3-Chloroacetophenone and methylamine first condense to form an achiral imine. A chiral transition metal catalyst, typically based on iridium or rhodium with a chiral ligand, then coordinates to the imine and facilitates its reduction with a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like formic acid). The chiral environment created by the catalyst directs the hydride transfer to one face of the imine, leading to the preferential formation of one enantiomer of the amine product.
Experimental Protocol: Asymmetric Reductive Amination of 3-Chloroacetophenone
Materials:
-
3-Chloroacetophenone
-
Methylamine (as a solution in a solvent or as the hydrochloride salt)
-
Chiral catalyst (e.g., [Ir(COD)Cl]₂ with a chiral phosphine ligand)
-
Hydrogen source (e.g., H₂ gas or ammonium formate)
-
Solvent (e.g., Dichloromethane or Methanol)
-
High-pressure reactor (if using H₂ gas)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a high-pressure reactor with the chiral iridium catalyst and the chiral ligand in dichloromethane.
-
Add 3-chloroacetophenone and a solution of methylamine.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time (e.g., 12-24 hours).
-
Carefully vent the reactor and concentrate the reaction mixture.
-
Purify the product by column chromatography to isolate (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine.
Performance Comparison: Biocatalytic vs. Chemical Synthesis
| Parameter | Biocatalytic (Chemoenzymatic) Route | Chemical (Asymmetric Reductive Amination) Route |
| Starting Materials | 3-Chloroacetophenone, Isopropylamine, Formaldehyde | 3-Chloroacetophenone, Methylamine |
| Catalyst | Transaminase (enzyme) | Chiral Transition Metal Complex (e.g., Iridium-based) |
| Reaction Conditions | Mild (aqueous buffer, 30-40 °C, atmospheric pressure) | Often requires high pressure (H₂ gas), inert atmosphere |
| Enantioselectivity (ee%) | Typically very high (>99%) | Can be high (90-99%), highly dependent on catalyst and substrate |
| Yield | Generally good to excellent for both steps | Can be high, but may be affected by catalyst activity and stability |
| Sustainability | Greener (biodegradable catalyst, aqueous media) | Relies on precious metal catalysts, organic solvents |
| Process Complexity | Two distinct steps | One-pot reaction |
| Substrate Scope | Can be limited by enzyme specificity | Often broader substrate scope |
Visualizing the Synthetic Pathways
Figure 1. A comparison of the biocatalytic and chemical synthetic routes.
Conclusion
Both the biocatalytic (chemoenzymatic) and the direct chemical (asymmetric reductive amination) routes offer viable pathways to (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine.
The biocatalytic route stands out for its exceptional enantioselectivity, mild reaction conditions, and improved sustainability profile. The use of enzymes operating in aqueous media at ambient temperatures and pressure significantly reduces the environmental impact and enhances process safety. While it involves two separate steps, the high fidelity of the enzymatic transformation often simplifies purification.
The chemical route offers the advantage of a one-pot reaction, potentially leading to a more streamlined process. However, it often requires specialized equipment (high-pressure reactors), expensive and air-sensitive chiral catalysts, and stringent control of reaction conditions to achieve high enantioselectivity.
For researchers and drug development professionals, the choice between these routes will depend on several factors, including the scale of the synthesis, cost considerations, available equipment, and the desired level of "greenness" in the process. As the field of biocatalysis continues to advance, with an expanding toolbox of robust and highly selective enzymes, the chemoenzymatic approach is becoming an increasingly attractive and often superior strategy for the synthesis of chiral amines.
References
-
PubMed.
-
PubMed.
-
Reaction Chemistry & Engineering.
-
MDPI.
-
ACS Catalysis.
-
University of Alberta Libraries.
-
Master Organic Chemistry.
-
PMC.
-
Chemical Reviews.
-
Green Materials.
-
UCLA Chemistry & Biochemistry.
-
Wikipedia.
-
PMC.
-
PubMed.
-
Der Pharma Chemica.
-
MDPI.
-
German National Library.
-
Frontiers.
-
Organic Chemistry Portal.
-
Organic Chemistry Portal.
-
[Sulphamic Acid: An Efficient and Green Synthesis of 2-International Journal of ChemTech Research.
-
PubMed.
-
MDPI.
-
PMC.
-
The Journal of Organic Chemistry.
-
MDPI.
-
PMC.
-
PubMed.
-
Angewandte Chemie International Edition.
-
PMC.PMC8945638/) PMC.
Sources
A Comprehensive Guide to the Safe Handling of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine: Personal Protective Equipment and Disposal
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities, such as (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine, demands a meticulous and informed approach to personal protection and environmental responsibility. This guide provides an in-depth, experience-driven framework for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of our research.
Hazard Assessment: Understanding the Chemical Profile
-
Chlorinated Aromatic Compounds: These compounds can exhibit varying degrees of toxicity, including potential hepatotoxicity and carcinogenicity. They are often persistent in the environment.
-
Amines: Many amines are corrosive to the skin and eyes and can be respiratory irritants. They can also be absorbed through the skin.
Given these characteristics, it is prudent to handle (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine with a high degree of caution, assuming it to be a hazardous substance.
Engineering and Administrative Controls: The First Line of Defense
Before any personal protective equipment is donned, robust engineering and administrative controls must be in place. These measures are fundamental to minimizing exposure risk.
-
Fume Hood: All handling of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This engineering control is critical for preventing the inhalation of any vapors or aerosols.
-
Designated Work Area: Establish a clearly marked, designated area for working with this compound to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this chemical. These SOPs should be readily accessible to all personnel.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is paramount for preventing direct contact with the chemical. The following PPE is mandatory when handling (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine.
-
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times. They must provide a complete seal around the eyes to protect against splashes and vapors.
-
Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashes, such as during bulk transfers or when working with larger quantities.
-
-
Skin and Body Protection:
-
Gloves: Due to the potential for skin absorption, selecting the right gloves is critical.
-
Material: Nitrile gloves are a suitable initial choice for incidental contact. However, for prolonged handling or in the case of a spill, heavier-duty gloves such as neoprene or butyl rubber are recommended.
-
Glove Change Frequency: Gloves should be changed immediately if they become contaminated. Do not reuse disposable gloves.
-
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required. The lab coat should be buttoned completely to provide maximum coverage.
-
Apron: A chemically resistant apron should be worn over the lab coat when handling larger quantities of the compound.
-
Closed-Toed Shoes: Full-coverage, closed-toed shoes are mandatory in the laboratory at all times.
-
-
Respiratory Protection:
-
In most cases, working within a certified fume hood will provide adequate respiratory protection. However, if there is a potential for exposure outside of a fume hood, such as during a large spill, a respirator may be necessary. A risk assessment should be conducted to determine the appropriate type of respirator.
-
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.
-
Receiving and Unpacking: Upon receipt, inspect the container for any damage or leaks. Unpack the chemical in a well-ventilated area, preferably within a fume hood.
-
Weighing and Transferring:
-
Perform all weighing and transfers within a fume hood.
-
Use a disposable weighing boat or paper.
-
Carefully transfer the solid using a spatula, avoiding the generation of dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Storage:
-
Store the compound in a tightly sealed, clearly labeled container.
-
The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
Spill and Emergency Procedures
In the event of a spill or accidental exposure, a swift and informed response is crucial.
-
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and colleagues.
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit with an appropriate absorbent material for solvents if the compound is in solution.
-
Clean-up: Spill clean-up should only be performed by trained personnel wearing appropriate PPE.
-
-
Accidental Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the medical personnel with the name of the chemical.
-
Disposal Plan
Proper disposal of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine and any contaminated materials is a critical aspect of responsible chemical management.
-
Waste Collection: All waste materials, including empty containers, used gloves, and contaminated absorbent materials, must be collected in a designated, labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal vendor, in accordance with all local, state, and federal regulations.
Summary of Safety and Handling Information
| Category | Requirement |
| Engineering Controls | Certified Chemical Fume Hood |
| Eye/Face Protection | Chemical Splash Goggles (ANSI Z87.1); Face shield for splash risk |
| Skin/Body Protection | Nitrile Gloves (minimum), Neoprene/Butyl Rubber (for extended contact) |
| Flame-Resistant Lab Coat | |
| Chemically Resistant Apron (for large quantities) | |
| Closed-Toed Shoes | |
| Respiratory Protection | Typically not required if handled in a fume hood. Risk assessment needed for other scenarios. |
| Storage | Cool, dry, well-ventilated, secure area away from incompatibles. |
| Spill Response | Evacuate, alert, contain. Use a chemical spill kit. |
| Disposal | Labeled hazardous waste container for disposal by a licensed vendor. |
Safe Handling Workflow
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
